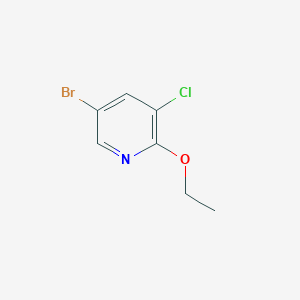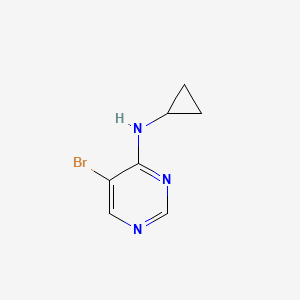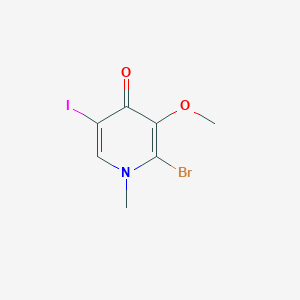
5-Bromo-3-chloro-2-ethoxypyridine
Vue d'ensemble
Description
5-Bromo-3-chloro-2-ethoxypyridine is a chemical compound with the molecular formula C7H7BrClNO and a molecular weight of 236.5 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for 5-Bromo-3-chloro-2-ethoxypyridine were not found, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-ethoxypyridine is 1S/C7H7BrClNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and ethoxy substituents.Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-ethoxypyridine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Halogen Atom Migration in Halogeno-Derivatives
When 3-bromo-2,4-dihydroxypyridine is chlorinated with hydrogen peroxide in aqueous hydrochloric acid, 5-bromo-3-chloro-2,4-dihydroxypyridine is formed, indicating a migration of the halogen atoms. This migration facilitates the introduction of chlorine at the 3-position, pushing the bromine atom to the 5-position. This phenomenon underscores the dynamic behavior of halogen atoms in pyridine derivatives, contributing to the versatility of these compounds in synthetic chemistry applications (Hertog & Schogt, 2010).
Reactivity and Synthesis
The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been extensively studied, leading to the synthesis of various ethoxypyridine derivatives. These studies provide insights into the reactivity patterns of chloro and bromo derivatives, contributing to the development of novel synthetic routes for pyridine-based compounds (Kolder & Hertog, 2010).
Bromo-Derivative Behavior with Hydrochloric Acid
Investigation into the behavior of bromo-derivatives of ethoxypyridines when heated with aqueous hydrochloric acid reveals the formation of chloro-hydroxypyridines and dihydroxypyridines. This process showcases the potential for selective halogen exchange and functional group transformation, which is crucial for the design of targeted chemical reactions and the synthesis of specialized pyridine derivatives (Hertog & Bruyn, 2010).
Bromination and Tautomerism in Pyridines
The study of bromination of dihydroxypyridine and its ethyl derivatives illustrates the selective entry of bromine into specific positions, influenced by the structure of the substrates. This research aids in understanding the tautomeric structures and the impact of bromination on pyridine derivatives, which is valuable for designing compounds with desired electronic and structural properties (Kolder & Hertog, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-3-chloro-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWCAIWRYBPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745080 | |
| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-ethoxypyridine | |
CAS RN |
1245648-68-3 | |
| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1527967.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL](/img/structure/B1527968.png)






![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)



![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)
![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)